S-Methyl-d3-thioacetaminophen

Vue d'ensemble

Description

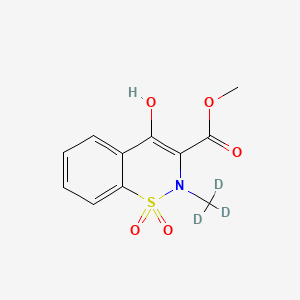

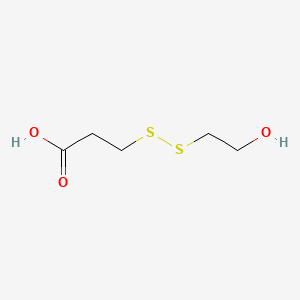

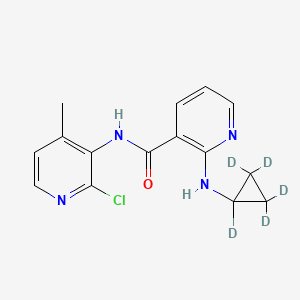

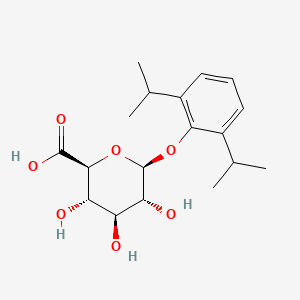

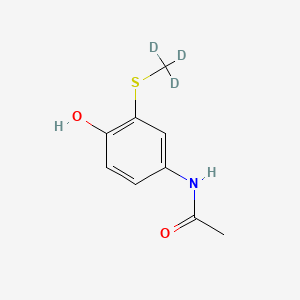

S-Methyl-d3-thioacetaminophen is a thioacetaminophenol compound containing deuterium. It is a stable isotope-labeled compound, which means it has been modified to include deuterium atoms. This compound is primarily used in isotope labeling experiments to track chemical reactions and metabolic processes .

Applications De Recherche Scientifique

S-Methyl-d3-thioacetaminophen has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to ensure accurate and reliable data analysis.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Orientations Futures

S-Methyl-d3-thioacetaminophen is a valuable tool in research, particularly in the field of pharmacokinetics and metabolic studies . Its use in isotope labeling experiments provides a powerful method for tracking chemical reactions and metabolic processes . As our understanding of these processes continues to grow, it is likely that the use of compounds like this compound will become even more prevalent in future research.

Mécanisme D'action

Target of Action

S-Methyl-d3-thioacetaminophen is a metabolite of Acetaminophen . It is associated with several receptors, including Cannabinoid receptors , Opioid receptors , and 5-HT receptors . These receptors play crucial roles in pain perception, inflammation, and various neurological functions.

Mode of Action

It is known to be adirect metabolite of the essential amino acid L-methionine . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation .

Result of Action

Given its association with various receptors involved in pain and inflammation , it may have potential analgesic and anti-inflammatory effects.

Analyse Biochimique

Biochemical Properties

S-Methyl-d3-thioacetaminophen interacts with various enzymes, proteins, and other biomolecules. It is a thioacetaminophenol compound containing deuterium (D3) . Its chemical properties are similar to ordinary thioacetaminophen . The presence of deuterium in its molecular structure makes it widely used in isotope labeling experiments to track chemical reactions and metabolic processes .

Molecular Mechanism

It is known to be involved in sulfur-carbon bond formation processes

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be a stable biomarker with delayed excretion rates compared to conventional Acetaminophen metabolites . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways of Acetaminophen . It is formed via the thiomethyl shunt after the enterohepatic circulation

Méthodes De Préparation

The preparation of S-Methyl-d3-thioacetaminophen is generally achieved through chemical synthesis. A typical synthetic route involves introducing a deuterium atom by adding a deuterating agent to a suitable starting material in a chemical reaction . The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setting. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

S-Methyl-d3-thioacetaminophen undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Comparaison Avec Des Composés Similaires

S-Methyl-d3-thioacetaminophen is similar to other stable isotope-labeled compounds, such as:

Acetaminophen-D3: This compound is also labeled with deuterium and is used in similar applications for tracking chemical reactions and metabolic processes.

4-Acetamidophenyl-d3-2,3,4-tri-O-acetyl-β-D-glucuronide, Methyl Ester: Another deuterium-labeled compound used in analytical chemistry and pharmacokinetic studies.

What sets this compound apart is its specific structure and the presence of a thio group, which may influence its reactivity and interactions in chemical and biological systems.

Propriétés

IUPAC Name |

N-[4-hydroxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDKLDWGYWQCCJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662123 | |

| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215669-56-9 | |

| Record name | N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.